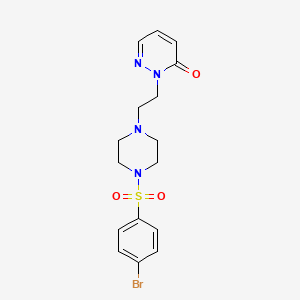

2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Description

2-(2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 4-bromophenylsulfonyl-substituted piperazine moiety linked via an ethyl chain to the pyridazinone core. Pyridazinones are heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory, kinase inhibitory, and receptor agonist/antagonist effects . The sulfonyl group enhances metabolic stability and modulates electronic properties, while the 4-bromophenyl substituent may influence lipophilicity and target binding .

Properties

IUPAC Name |

2-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN4O3S/c17-14-3-5-15(6-4-14)25(23,24)20-11-8-19(9-12-20)10-13-21-16(22)2-1-7-18-21/h1-7H,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBUWKNLFUKAKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multiple steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazinone core.

Attachment of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of the piperazine ring with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromophenyl sulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity to its targets, while the pyridazinone core can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Halogen Effects : The 4-bromophenylsulfonyl group in the target compound likely increases steric bulk and electron-withdrawing effects compared to 4-chlorophenyl () or 4-fluorophenyl () analogs. This may enhance receptor binding specificity or metabolic stability .

- Sulfonyl vs.

- Receptor Selectivity: Unlike the FPR2-specific agonist in (methoxybenzyl-substituted pyridazinone), the target compound’s piperazine-sulfonyl motif may favor mixed FPR1/FPR2 activity, as seen in related ligands .

Anti-inflammatory and Kinase Modulation

- : A pyridazinone analog with a 4-methylphenyl group exhibited potent anti-inflammatory activity (IC50 = 11.6 μM against LPS-induced macrophage inflammation). The target compound’s bromophenylsulfonyl group may enhance this activity due to increased lipophilicity .

- : Yhhu3813, a pyridazinone with a fluorinated indole and quinoline-piperazine chain, showed kinase inhibitory properties. The target compound’s simpler structure may lack kinase targeting but could prioritize receptor-based mechanisms .

Crystallographic and Physicochemical Properties

- : A fluorophenylpiperazinyl pyridazinone derivative crystallized in a triclinic system (space group P1) with distinct unit cell parameters (a = 8.9168 Å, b = 10.7106 Å). The target compound’s bromine atom (atomic radius ~1.14 Å) may induce larger crystal packing distortions compared to fluorine (~0.64 Å) .

Biological Activity

2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound has the molecular formula and features a complex structure that includes a piperazine ring, a bromophenylsulfonyl group, and a pyridazinone moiety. The synthesis typically involves:

- Formation of the Sulfonamide : The reaction of 4-bromobenzenesulfonyl chloride with piperazine in the presence of a base (e.g., triethylamine).

- Esterification : The resulting sulfonamide is reacted with ethyl chloroacetate to yield the final product.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of piperazine compounds possess significant antimicrobial activity, which may extend to this specific compound.

- Anti-inflammatory Effects : The compound's ability to inhibit phosphodiesterase enzymes (PDEs), particularly PDE4, suggests potential applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Anticancer Activity : Preliminary studies indicate that related compounds may exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and DU145 (prostate cancer) .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of PDEs : By inhibiting PDE4, the compound can increase intracellular levels of cyclic AMP (cAMP), leading to reduced inflammation and improved respiratory function .

- Cellular Signaling Modulation : The sulfonyl group may interact with various biological molecules, potentially modulating their activity and influencing signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- PDE Inhibition Studies : A novel PDE4 inhibitor demonstrated effective anti-inflammatory properties in animal models, suggesting that modifications to the piperazine structure could enhance efficacy .

- Anticancer Screening : Research on pyrazole derivatives has shown promising results against cancer cell lines, indicating that structural similarities might provide insights into the anticancer potential of this compound .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.